8-Methoxydicarbonyl-3-methyl-3,8-diazabicyclo(3.2.1)octane
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Overview
Description
8-(2-Methoxy-1,2-dioxoethyl)-3-methyl-3,8-diazabicyclo[321]octane is a complex organic compound that belongs to the class of diazabicyclo compounds This compound is characterized by its unique bicyclic structure, which includes a diazabicyclo[321]octane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Methoxy-1,2-dioxoethyl)-3-methyl-3,8-diazabicyclo[3.2.1]octane typically involves multiple steps, starting from simpler precursors. One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process often begins with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . The reaction conditions may include the use of specific catalysts and reagents to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
8-(2-Methoxy-1,2-dioxoethyl)-3-methyl-3,8-diazabicyclo[3.2.1]octane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate the reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
8-(2-Methoxy-1,2-dioxoethyl)-3-methyl-3,8-diazabicyclo[3.2.1]octane has a wide range of scientific research applications, including:
Medicine: The compound’s unique structure makes it a potential candidate for the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 8-(2-Methoxy-1,2-dioxoethyl)-3-methyl-3,8-diazabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
8-Oxabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but contains an oxygen atom in place of the nitrogen atoms found in 8-(2-Methoxy-1,2-dioxoethyl)-3-methyl-3,8-diazabicyclo[3.2.1]octane.
11-Oxatricyclo[5.3.1.0]undecane: Another related compound with a tricyclic structure that includes an oxygen atom.
Uniqueness
The uniqueness of 8-(2-Methoxy-1,2-dioxoethyl)-3-methyl-3,8-diazabicyclo[3.2.1]octane lies in its specific combination of functional groups and its diazabicyclo[3.2.1]octane core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
63990-34-1 |
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Molecular Formula |
C10H16N2O3 |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
methyl 2-(3-methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)-2-oxoacetate |
InChI |
InChI=1S/C10H16N2O3/c1-11-5-7-3-4-8(6-11)12(7)9(13)10(14)15-2/h7-8H,3-6H2,1-2H3 |
InChI Key |
BOKLXRSOBOAPTP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2CCC(C1)N2C(=O)C(=O)OC |
Origin of Product |
United States |
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